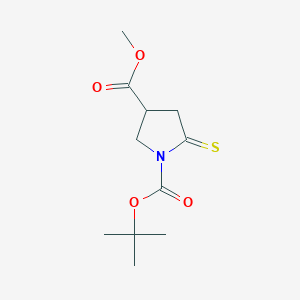

![molecular formula C5H2N2O2S2 B488374 Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid CAS No. 192878-30-1](/img/structure/B488374.png)

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid

Vue d'ensemble

Description

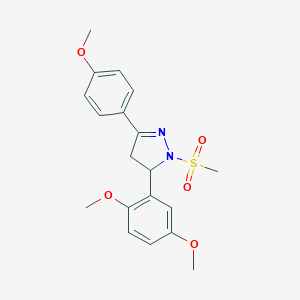

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is a chemical compound with the empirical formula C5H2N2O2S2 and a molecular weight of 186.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of this compound derivatives involves a two-step process. The first step is the hydrolysis of thiadiazole to a 6-carboxylic acid derivative of thiadiazole. This is followed by esterification with various substituted alcohols to afford the desired derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C5H4N2O2S2/c8-5(9)2-1-10-4-3(2)11-7-6-4/h1,10-11H,(H,8,9) .

Applications De Recherche Scientifique

Plant Protecting Agents : Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylates have been identified as highly potent inducers of systemic acquired resistance (SAR) in plants, making them relevant in the development of new plant protecting agents. Modifications of the heteroaromatic core of these compounds have been explored to enhance their efficacy (Stanetty, Jaksits, & Mihovilovic, 1999).

Plant Activators : A series of novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate were designed and synthesized. These compounds showed efficacy against various plant diseases and were found to be more potent than some commercial plant activators (Qingshan et al., 2013).

Synthesis Methods : Research has been conducted on developing new synthesis methods for thieno[2,3-d][1,2,3]thiadiazole derivatives. These studies include the decomposition/recyclization of related compounds and exploring the reaction mechanisms involved (Stephens & Sowell, 2000).

Electron-Acceptor in Solar Cells : Thieno[2,3-d]-2,1,3-benzothiadiazole-6-carboxylate (BTT), a derivative, has been used as a strong electron-acceptor unit in the development of low band gap D–A copolymers for highly efficient polymer solar cells. This indicates its potential application in renewable energy technology (Zhou et al., 2014).

Antimicrobial Properties : Some derivatives of thieno[2,3-d][1,2,3]thiadiazole have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against various microorganisms, suggesting their potential in pharmacological and medicinal applications (Kheder & Mabkhot, 2012).

Synthesis of Liquid Crystalline Materials : Carboxylic acid derivatives containing the 1,3,4-thiadiazole moiety and 1,2,3-thiadiazole ring have been synthesized and studied for their liquid crystalline behaviors, indicating potential applications in materials science (Jaffer, Aldhaif, & Tomi, 2017).

Mécanisme D'action

Target of Action

Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is a novel type of plant activator

Mode of Action

As a plant activator, it likely interacts with plant defense mechanisms, triggering a series of biochemical reactions that enhance the plant’s resistance to diseases .

Biochemical Pathways

Plant activators typically influence the salicylic acid pathway, a key component of plant defense mechanisms .

Result of Action

This compound, as a plant activator, has shown good efficacy against several plant diseases

Propriétés

IUPAC Name |

thieno[2,3-d]thiadiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S2/c8-5(9)2-1-10-4-3(2)11-7-6-4/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZNFTUGBZLIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)N=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid derivatives?

A1: Researchers have developed a short and efficient synthesis route for these compounds, starting with readily available and cost-effective materials: methylenebutanedioic acid and thioacetic acid [, ]. This optimized method utilizes the Hurd–Mori reaction as a key step, enabling the large-scale production of these potentially valuable plant activators in just a few steps with a high overall yield [, ].

Q2: Can the structure of this compound derivatives be further modified?

A2: Yes, the research highlights the possibility of introducing substituents at the 5-position of the this compound core structure []. This modification is achieved through directed ortho-lithiation, which expands the potential structural diversity and, consequently, the range of biological activities these compounds might exhibit [].

Q3: What are the future directions for research on this compound derivatives?

A3: While the presented research focuses on the efficient synthesis of these compounds and their potential as plant activators, further investigations are needed to explore their exact mechanisms of action in plants [, ]. Additionally, examining the structure-activity relationship by creating a library of diverse derivatives could unveil compounds with enhanced potency and selectivity as plant activators or even other biological applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

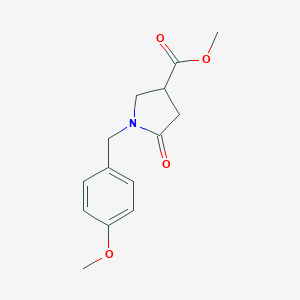

![Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B488354.png)

![5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488372.png)

![N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B488422.png)

![9-bromo-6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488441.png)

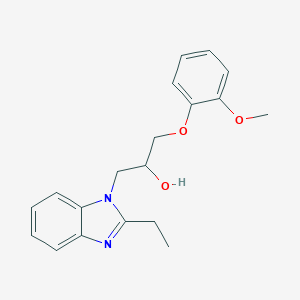

![2,3-diethoxy-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488442.png)

![6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488443.png)

![2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B488469.png)

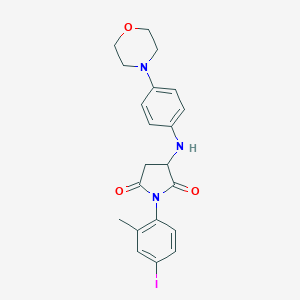

![2-amino-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B488470.png)

![6-Amino-4-[5-(4-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488473.png)